3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole
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Overview
Description
3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromobenzylthio group, an ethyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of 4-bromobenzyl bromide with a thiol derivative of the triazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by the addition of water to precipitate the product, which is then filtered, washed, and recrystallized from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, solvent, and reaction time can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dehalogenated triazole derivatives.
Substitution: Amino or thio-substituted triazole derivatives.
Scientific Research Applications
3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-((4-Bromobenzyl)thio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole: Shares the bromobenzylthio and thienyl groups but has an oxadiazole ring instead of a triazole ring.
4-[(3-bromobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine: Contains a similar bromobenzylthio group but has a thieno[2,3-d]pyrimidine core.
Uniqueness
3-((4-Bromobenzyl)thio)-4-ethyl-5-(2-thienyl)-4H-1,2,4-triazole is unique due to its specific combination of substituents on the triazole ring, which can confer distinct chemical and biological properties. The presence of the ethyl group and the specific positioning of the thienyl and bromobenzylthio groups can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
578751-45-8 |
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Molecular Formula |
C15H14BrN3S2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-4-ethyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C15H14BrN3S2/c1-2-19-14(13-4-3-9-20-13)17-18-15(19)21-10-11-5-7-12(16)8-6-11/h3-9H,2,10H2,1H3 |
InChI Key |
TVUKXMVXBQEEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
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